molecular formula C27H29FN2O3S B11456710 N-(2,3-dimethylphenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(2,3-dimethylphenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11456710
M. Wt: 480.6 g/mol
InChI Key: OYWNAVFRLAEGAL-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include various halides, amines, and thiolating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,3-DIMETHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE exerts its effects is likely complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives with various substitutions on the phenyl and isoquinoline rings. Examples include:

Uniqueness

What sets N-(2,3-DIMETHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H29FN2O3S

Molecular Weight

480.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C27H29FN2O3S/c1-17-6-5-7-23(18(17)2)29-27(34)30-13-12-19-14-25(31-3)26(32-4)15-22(19)24(30)16-33-21-10-8-20(28)9-11-21/h5-11,14-15,24H,12-13,16H2,1-4H3,(H,29,34)

InChI Key

OYWNAVFRLAEGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC)C

Origin of Product

United States

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